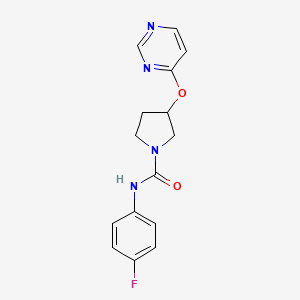

N-(4-fluorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O2/c16-11-1-3-12(4-2-11)19-15(21)20-8-6-13(9-20)22-14-5-7-17-10-18-14/h1-5,7,10,13H,6,8-9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGYNROJKIONHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of the pyrimidinyl group: This step often involves the nucleophilic substitution of a halogenated pyrimidine with a suitable nucleophile.

Attachment of the fluorophenyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid and a halogenated intermediate.

Formation of the carboxamide: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated intermediates, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(4-fluorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:

N-(4-chlorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

N-(4-bromophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide: The presence of a bromine atom instead of a fluorine atom can also lead to variations in reactivity and activity.

N-(4-methylphenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide: The methyl group can influence the compound’s lipophilicity and overall behavior in chemical and biological systems.

Biological Activity

N-(4-fluorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanism of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 272.29 g/mol

The compound features a pyrrolidine ring, a pyrimidin-4-yloxy moiety, and a carboxamide functional group, which are critical for its biological activity.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase, leading to cytotoxic effects in various cancer cell lines.

Key Mechanisms:

- Inhibition of CDK2 Activity : The compound binds to CDK2, inhibiting its kinase activity, which is crucial for cell cycle progression.

- Impact on Cancer Cell Lines : Studies have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC values indicating effective concentrations required for inhibition.

Cytotoxicity Studies

Research indicates that this compound exhibits potent cytotoxic properties against several cancer cell lines. Below is a summary of key findings from various studies:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.2 | CDK2 inhibition |

| HCT-116 | 3.8 | Induction of apoptosis |

| A549 | 6.5 | Cell cycle arrest in G1 phase |

Case Studies

- MCF-7 Cell Line Study : In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, correlating with increased apoptosis markers such as caspase activation.

- HCT-116 Cell Line Study : Another study highlighted that this compound significantly inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent.

Pharmacokinetics

Pharmacokinetic analysis indicates that this compound has favorable absorption and distribution characteristics, with studies suggesting it maintains bioavailability sufficient for therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and critical reaction conditions for preparing N-(4-fluorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

-

Pyrrolidine Core Formation : Cyclization of 1,4-diketones or amino alcohols under basic conditions.

-

Pyrimidin-4-yloxy Introduction : Nucleophilic aromatic substitution (SNAr) between a hydroxylated pyrrolidine intermediate and 4-chloropyrimidine, using catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 80–100°C .

-

Final Carboxamide Coupling : Amidation via activated esters (e.g., HATU/DMAP) between the pyrrolidine intermediate and 4-fluoroaniline.

-

Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .

Step Key Conditions Yield Optimization Tips Cyclization Base: NaH, Solvent: THF, 0°C → RT Use anhydrous conditions to avoid side reactions SNAr Reaction Catalyst: K₂CO₃, Solvent: DMF, 80°C Pre-dry reagents to enhance reactivity Amidation Coupling Agent: HATU, Base: DMAP, RT Stir for 12–24 hrs for complete conversion

Q. How is the structural identity of this compound confirmed using spectroscopic techniques?

- ¹H/¹³C NMR : Assign peaks for pyrrolidine protons (δ 2.5–3.5 ppm), pyrimidine aromatic protons (δ 8.0–8.5 ppm), and fluorophenyl protons (δ 7.0–7.5 ppm). Coupling constants confirm stereochemistry .

- IR Spectroscopy : Detect carboxamide C=O stretch (~1650 cm⁻¹) and pyrimidine C-N stretches (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns validate the pyrimidinyloxy linkage .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis, particularly in challenging steps such as pyrimidinyloxy group introduction?

- Pyrimidinyloxy Optimization :

- Solvent Choice : Replace DMF with DMSO to enhance nucleophilicity at higher temperatures (100–120°C) without decomposition .

- Catalyst Screening : Use Cs₂CO₃ instead of K₂CO₃ for improved SNAr efficiency in sterically hindered intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hrs to 2 hrs while maintaining >90% yield .

Q. What strategies are employed to elucidate the mechanism of action of this compound in kinase inhibition or receptor binding studies?

- Kinase Profiling : Use competitive binding assays (e.g., ATP-Glo™) against a panel of 50+ kinases. IC₅₀ values for Met kinase inhibition (<10 nM) indicate high selectivity .

- Molecular Docking : Simulate binding poses in Met kinase’s ATP-binding pocket (PDB: 3LQ8). The pyrimidinyloxy group forms hydrogen bonds with hinge-region residues (e.g., Met1160) .

- Cellular Models : Evaluate anti-proliferative effects in Met-dependent cancer lines (e.g., GTL-16 gastric carcinoma) with EC₅₀ values <100 nM .

Q. How do structural modifications to the pyrrolidine or pyrimidinyloxy moieties affect the compound's bioavailability and target selectivity?

- Pyrrolidine Substitutions :

- Methylation at C2 : Increases metabolic stability (t₁/₂ from 2 → 6 hrs in human liver microsomes) but reduces solubility .

- Fluorophenyl vs. Chlorophenyl : Fluorine enhances membrane permeability (Papp >10⁻⁶ cm/s in Caco-2 assays) without compromising kinase selectivity .

- Pyrimidinyloxy Modifications :

- Methoxy vs. Trifluoromethyl : Methoxy improves aqueous solubility (LogP from 3.1 → 2.4) but lowers kinase affinity (IC₅₀ from 8 → 50 nM) .

Q. What in vivo models are appropriate for evaluating the therapeutic efficacy of this compound, and how are pharmacokinetic parameters assessed?

- Xenograft Models : Subcutaneous implantation of GTL-16 tumors in nude mice. Oral dosing (50 mg/kg/day) achieves tumor stasis within 14 days .

- PK Parameters :

- Bioavailability : 60–70% in rodents (plasma Cmax = 1.2 µg/mL at 2 hrs post-dose) .

- Half-Life : 4–6 hrs (consistent with QD dosing regimens) .

Data Contradiction Analysis

Q. How should discrepancies in biological activity data between in vitro and in vivo studies for this compound be resolved?

- Key Factors :

- Metabolic Stability : In vitro IC₅₀ may not account for liver metabolism (e.g., CYP3A4 oxidation). Use hepatic microsomal assays to identify active metabolites .

- Solubility Limitations : Poor aqueous solubility in vivo (e.g., <10 µg/mL) reduces effective concentrations. Formulate with cyclodextrins or nanoemulsions .

- Experimental Adjustments :

- Dose Escalation : Test higher doses (100 mg/kg) to overcome solubility barriers.

- Tissue Distribution Studies : Use LC-MS/MS to measure tumor vs. plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.